molecular formula C21H41NO2 B10768088 (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide

(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide

Cat. No.: B10768088
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-CTDFXDFQSA-N
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Description

(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide is a compound with a complex structure that includes a hydroxypropan-2-yl group and an octadec-9-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with (2R)-1-hydroxypropan-2-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the octadec-9-enamide chain can be reduced to form a saturated amide.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, saturated amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the octadec-9-enamide chain can interact with lipid membranes, potentially altering their properties and functions. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-hydroxypropan-2-yl]octadecanamide: Similar structure but lacks the double bond in the octadec-9-enamide chain.

    (E)-N-[(2R)-1-hydroxypropan-2-yl]hexadec-9-enamide: Similar structure but with a shorter carbon chain.

Uniqueness

(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide is unique due to the presence of both the hydroxypropan-2-yl group and the octadec-9-enamide chain with a double bond

Properties

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m1/s1

InChI Key

IPVYNYWIRWMRHH-CTDFXDFQSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N[C@H](C)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO

Origin of Product

United States

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